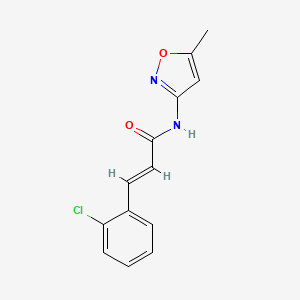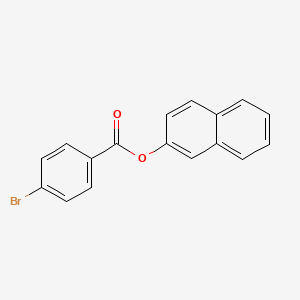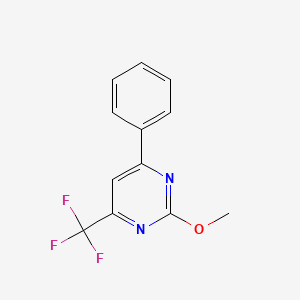
3-(2-chlorophenyl)-N-(5-methyl-3-isoxazolyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chlorophenyl)-N-(5-methyl-3-isoxazolyl)acrylamide, also known as CI-994, is a small molecule inhibitor that has shown potential in the treatment of cancer and other diseases. It belongs to the class of compounds known as histone deacetylase (HDAC) inhibitors, which are being studied extensively for their therapeutic potential.
作用机制
3-(2-chlorophenyl)-N-(5-methyl-3-isoxazolyl)acrylamide works by inhibiting the activity of HDAC enzymes, which are involved in the regulation of gene expression. HDAC inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. In addition, HDAC inhibitors have been shown to modulate the immune response and inhibit angiogenesis, making them attractive candidates for cancer therapy.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-N-(5-methyl-3-isoxazolyl)acrylamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and modulate the immune response. In addition, 3-(2-chlorophenyl)-N-(5-methyl-3-isoxazolyl)acrylamide has been shown to enhance the activity of other anticancer agents, such as cisplatin and doxorubicin.
实验室实验的优点和局限性
3-(2-chlorophenyl)-N-(5-methyl-3-isoxazolyl)acrylamide has several advantages as a research tool, including its ability to induce cell cycle arrest and apoptosis in cancer cells, as well as its potential to enhance the activity of other anticancer agents. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further studies to determine optimal dosing and treatment regimens.
未来方向
There are several future directions for research on 3-(2-chlorophenyl)-N-(5-methyl-3-isoxazolyl)acrylamide, including the development of more potent and selective HDAC inhibitors, the investigation of combination therapies with other anticancer agents, and the exploration of its potential in the treatment of other diseases. In addition, further studies are needed to determine the optimal dosing and treatment regimens for 3-(2-chlorophenyl)-N-(5-methyl-3-isoxazolyl)acrylamide, as well as its potential toxicity and side effects.
In conclusion, 3-(2-chlorophenyl)-N-(5-methyl-3-isoxazolyl)acrylamide is a promising small molecule inhibitor that has shown potential in the treatment of cancer and other diseases. Its mechanism of action as an HDAC inhibitor makes it an attractive candidate for cancer therapy, and further research is needed to determine its optimal dosing and treatment regimens. With continued study, 3-(2-chlorophenyl)-N-(5-methyl-3-isoxazolyl)acrylamide may prove to be an important tool in the fight against cancer and other diseases.
合成方法
3-(2-chlorophenyl)-N-(5-methyl-3-isoxazolyl)acrylamide can be synthesized using a variety of methods, including the reaction of 2-chlorobenzaldehyde with 5-methylisoxazole-3-carboxylic acid followed by cyclization to form the isoxazole ring. The resulting compound is then reacted with acryloyl chloride to form the acrylamide moiety. The final product is purified using column chromatography and characterized using spectroscopic methods.
科学研究应用
3-(2-chlorophenyl)-N-(5-methyl-3-isoxazolyl)acrylamide has been extensively studied for its potential in the treatment of cancer, particularly hematological malignancies such as leukemia and lymphoma. It has also shown promise in the treatment of solid tumors, including breast, lung, and prostate cancer. In addition, 3-(2-chlorophenyl)-N-(5-methyl-3-isoxazolyl)acrylamide has been investigated for its potential in the treatment of other diseases, such as HIV, malaria, and Alzheimer's disease.
属性
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-9-8-12(16-18-9)15-13(17)7-6-10-4-2-3-5-11(10)14/h2-8H,1H3,(H,15,16,17)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYADGFZZLAELGI-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)NC(=O)/C=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-(5-methyl-3-isoxazolyl)acrylamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-furylmethyl)-N'-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B5812771.png)


![6-nitro-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1,3-benzothiazole](/img/structure/B5812783.png)


![6-ethyl-3-(2-methyl-2-propen-1-yl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5812799.png)






![6-bromo-2-cyclopropyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5812847.png)